molecular formula C27H24N4O4S B2788050 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide CAS No. 892379-70-3

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide

カタログ番号: B2788050
CAS番号: 892379-70-3
分子量: 500.57
InChIキー: GEBXEPNBAGNWFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group, a 2-methoxyphenyl substituent, and a thioether-linked N-phenylacetamide moiety. The compound’s structural determination likely employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .

特性

IUPAC Name

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-16-24-20(17(14-32)13-28-16)12-21-26(35-24)30-25(19-10-6-7-11-22(19)34-2)31-27(21)36-15-23(33)29-18-8-4-3-5-9-18/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXEPNBAGNWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenylacetamides. Key steps may involve:

    Condensation Reactions: Combining pyrimidine derivatives with phenylacetamides under acidic or basic conditions.

    Cyclization: Formation of the pyrano ring through intramolecular cyclization.

    Thioether Formation: Introduction of the thioether group using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

化学反応の分析

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

科学的研究の応用

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

A closely related analogue, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI ID: 867040-59-3), differs in two key aspects:

Substituent Position on the Phenyl Ring : The methoxy group is at the para-position (4-methoxyphenyl) versus the ortho-position (2-methoxyphenyl) in the target compound.

N-Substituent : The acetamide group is linked to a 2-methylphenyl group instead of a phenyl group.

These differences may influence electronic properties, steric hindrance, and binding interactions. For example, ortho-substituents often reduce solubility due to increased planarity, while para-substituents enhance resonance effects .

Bioactivity and Functional Insights

While direct bioactivity data for the target compound are absent, structurally related hydroxamic acids and acetamides (e.g., compounds 6–10 in ) exhibit antioxidant and metal-chelating properties . The hydroxymethyl and methoxyphenyl groups in the target compound may similarly contribute to radical scavenging or enzyme inhibition. Computational tools like Hit Dexter 2.0 could predict its pharmacological behavior, such as promiscuous binding tendencies or "dark chemical matter" status, based on structural fingerprints .

Data Table: Key Structural and Functional Comparisons

Feature Target Compound Structural Analogue (ECHEMI ID: 867040-59-3) Hydroxamic Acid Derivatives
Core Structure Tricyclic oxa-triazatricyclo framework Identical core Linear or monocyclic hydroxamic acids
Phenyl Substituent 2-Methoxyphenyl 4-Methoxyphenyl Varied (e.g., 4-chlorophenyl, cyclohexyl)
N-Substituent Phenyl 2-Methylphenyl Cyclohexane methylamide, benzhydrylamide
Functional Groups Hydroxymethyl, thioether, acetamide Hydroxymethyl, thioether, acetamide Hydroxamic acid, chlorophenyl, cyclopropane
Potential Bioactivity Hypothesized enzyme inhibition/antioxidant (inferred from structural motifs) Unreported Antioxidant, metal chelation

生物活性

The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure that contributes to its biological properties. The presence of hydroxymethyl and methoxyphenyl groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 35.7 μM , indicating moderate cytotoxicity against human cervical carcinoma cells.
Cell LineIC50 (μM)
HeLa35.7
3T3 (Mouse Fibroblast)46.3

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as β-glucuronidase , which is involved in drug metabolism and detoxification processes.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Cancer Research : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation, particularly in HeLa cells and mouse fibroblasts.
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key metabolic enzymes. Results indicated moderate inhibition of β-glucuronidase with an IC50 value of 42.98 μM , suggesting potential for further development as a therapeutic agent.
  • Microbial Transformation Studies : Research on microbial transformation showed that this compound can be metabolized by specific fungi, yielding several metabolites with altered biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。